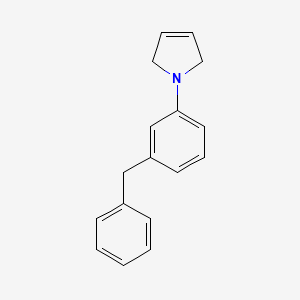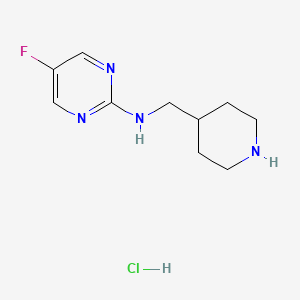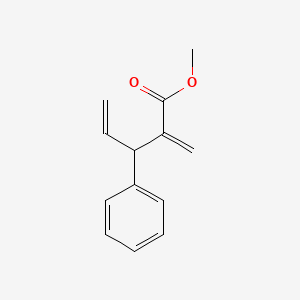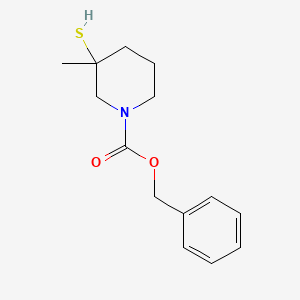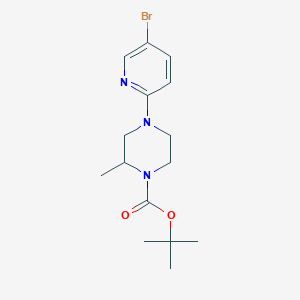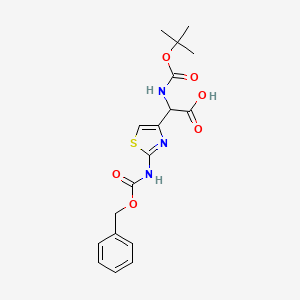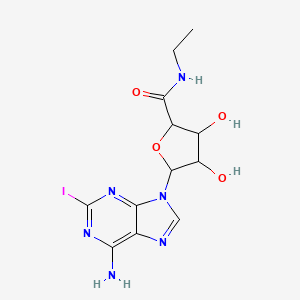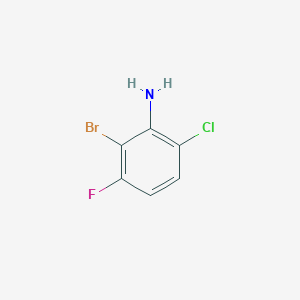
2-Bromo-6-chloro-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-chloro-3-fluoroaniline typically involves multi-step synthesis. One common method starts with 2-fluoroaniline, which undergoes bromination and chlorination reactions. The process can be summarized as follows:
Bromination: 2-Fluoroaniline is dissolved in sulfuric acid and heated to 180-200°C. Hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to increase yield and reduce waste. For example, using anisole as a solvent during the desulfonation step helps reduce the reaction temperature and energy consumption, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
2-Bromo-6-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-bromo-6-chloro-3-fluorophenol can be formed.
Oxidation Products: Oxidation can yield compounds like 2-bromo-6-chloro-3-fluoronitrobenzene.
Reduction Products: Reduction can produce derivatives like this compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-3-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
2-Bromo-6-chloro-3-fluoroaniline can be compared with other halogenated anilines, such as:
2-Bromo-6-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3-fluoroaniline: Lacks the bromine atom, leading to different chemical properties and uses.
2-Bromo-4-chloro-6-fluoroaniline: Has a different substitution pattern, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,10H2 |
Clave InChI |
WWLCUBOFUIHLCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
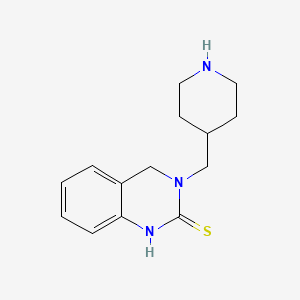
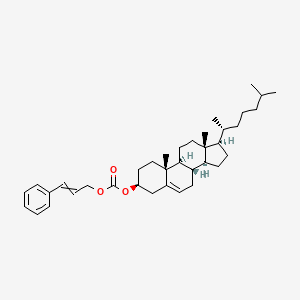
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
